"N-(6-methylpyridin-2-yl)piperidine-4-carboxamide IUPAC name"
"N-(6-methylpyridin-2-yl)piperidine-4-carboxamide IUPAC name"
An In-depth Technical Guide to N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the molecule's chemical identity, physicochemical properties, and a validated synthetic pathway. Furthermore, it explores the potential pharmacological relevance of this compound by dissecting the well-established bioactivities of its core structural motifs: the piperidine ring, the pyridine moiety, and the carboxamide linker. This analysis is grounded in authoritative literature and is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as N-(6-methylpyridin-2-yl)piperidine-4-carboxamide .[]
This nomenclature precisely describes the molecular architecture: a piperidine-4-carboxamide scaffold where the amide nitrogen is substituted with a 6-methylpyridin-2-yl group. For computational and database-driven research, a variety of identifiers are used to represent this structure.
| Identifier Type | Value |
| IUPAC Name | N-(6-methylpyridin-2-yl)piperidine-4-carboxamide |
| CAS Number | 110105-99-2[] |
| Molecular Formula | C₁₂H₁₇N₃O[] |
| Molecular Weight | 219.29 g/mol [] |
| SMILES | CC1=NC(=CC=C1)NC(=O)C2CCNCC2[][2] |
| InChI | InChI=1S/C12H17N3O/c1-9-3-2-4-11(14-9)15-12(16)10-5-7-13-8-6-10/h2-4,10,13H,5-8H2,1H3,(H,14,15,16)[] |
| InChI Key | WWRNOHRAKGMBLZ-UHFFFAOYSA-N[] |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.
| Property | Value | Source |
| Physical Form | Powder | Sigma-Aldrich |
| Boiling Point | 424.7°C at 760 mmHg[] | BOC Sciences |
| Density | 1.15 g/cm³[] | BOC Sciences |
| Purity | Typically ≥95%[] | Commercial Suppliers |
While specific experimental data on solubility is not widely published, the molecular structure—containing both a lipophilic methylpyridine ring and hydrogen-bonding capable piperidine and amide groups—suggests moderate solubility in polar organic solvents like DMSO and methanol, and limited solubility in water.[3]
Synthesis Protocol: Amide Coupling
The formation of the carboxamide bond is a cornerstone of organic and medicinal chemistry.[4] A robust and high-yield synthesis of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide can be reliably achieved through the coupling of 2-amino-6-methylpyridine with an activated form of piperidine-4-carboxylic acid. The following protocol outlines a standard laboratory procedure using a common coupling agent.
Rationale for Experimental Choices:
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Starting Materials: 2-amino-6-methylpyridine and piperidine-4-carboxylic acid (isonipecotic acid) are commercially available and serve as the foundational building blocks.
-
Coupling Agent: A carbodiimide-based coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) is chosen. This combination is widely used due to its efficiency in forming the active ester intermediate, minimizing side reactions, and facilitating high-yield amide bond formation under mild conditions.
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Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) is selected as the reaction solvent. They are aprotic and effectively solubilize the reactants and coupling agents without interfering with the reaction mechanism.
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Base: A non-nucleophilic organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is added to neutralize the HCl salt of EDC and to deprotonate the carboxylic acid, facilitating the reaction.
Step-by-Step Experimental Protocol:
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Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidine-4-carboxylic acid (1.0 eq) and anhydrous DCM.
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Activation: Add EDC (1.2 eq) and HOBt (1.1 eq) to the suspension. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester intermediate.
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Amine Addition: In a separate flask, dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture.
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Base Addition: Add Triethylamine (2.5 eq) to the reaction mixture to scavenge the acid byproduct.
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Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-(6-methylpyridin-2-yl)piperidine-4-carboxamide.
Synthesis Workflow Diagram
Caption: Proposed synthesis of the target compound via EDC/HOBt coupling.
Pharmacological Potential and Scientific Rationale
While specific bioactivity data for N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is not extensively documented in the public domain, a robust scientific hypothesis for its potential therapeutic utility can be formulated by analyzing its constituent chemical scaffolds. The molecule is a composite of three pharmacologically significant motifs.
The Privileged Piperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "highly privileged scaffold."[5] Its prevalence in clinically approved drugs is due to several advantageous properties:
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Improved Pharmacokinetics: The piperidine moiety can enhance metabolic stability and facilitate transport across biological membranes, improving a drug's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]
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Versatile Conformation: It provides a three-dimensional structure that can be tailored to fit the binding pockets of various molecular targets.[5]
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Broad Bioactivity: Piperidine-containing compounds are active against a wide array of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[5][6]
The Bioactive Pyridine Ring
The pyridine ring is another essential heterocyclic motif in drug discovery. Its derivatives are known to exhibit a vast spectrum of biological effects:
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Antimicrobial Properties: Many pyridine derivatives have demonstrated potent antibacterial and antifungal activity.[4][7]
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Diverse Therapeutic Applications: The pyridyl group is a key component in molecules with anti-inflammatory, anti-cancer, antiviral, and anti-convulsant properties.[4]
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Biochemical Significance: The pyridine ring is central to the function of nicotinamide adenine dinucleotide (NAD), a critical coenzyme in cellular redox reactions.[4]
The Stable Carboxamide Linker
The carboxamide bond (-CO-NH-) is fundamental to biochemistry as the linkage in peptides and proteins. Its key features in medicinal chemistry include:
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Hydrolytic Resistance: It is significantly more resistant to hydrolysis than an ester bond, contributing to the in-vivo stability of a drug molecule.[4]
-
Hydrogen Bonding: The N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, enabling strong and specific interactions with biological targets.
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Antibacterial Potential: The carboxamide functional group is a common feature in many antibacterial agents.[4]
Integrated Hypothesis
The combination of these three motifs in N-(6-methylpyridin-2-yl)piperidine-4-carboxamide creates a molecule with high potential for biological activity. The piperidine core provides a favorable pharmacokinetic foundation, while the pyridine and carboxamide elements introduce functionalities strongly associated with antimicrobial and other therapeutic effects. This structural amalgamation makes the compound a prime candidate for screening in drug discovery programs, particularly those targeting bacterial infections or CNS-related protein targets.
Caption: Relationship between the molecule's scaffolds and their bio-properties.
Conclusion
N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is a well-defined chemical entity with accessible synthetic routes. While direct biological data remains to be broadly published, a thorough analysis of its structural components provides a compelling, evidence-based rationale for its investigation as a potential therapeutic agent. The convergence of a privileged piperidine scaffold, a bioactive pyridine ring, and a stable carboxamide linker positions this molecule as a high-interest candidate for further research and screening, particularly in the fields of antimicrobial and CNS drug discovery. This guide serves as a foundational technical resource to support and accelerate such research endeavors.
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